molecular formula C27H25N5O2 B1684355 AZ 628 CAS No. 878739-06-1

AZ 628

カタログ番号: B1684355
CAS番号: 878739-06-1
分子量: 451.5 g/mol
InChIキー: ZGBGPEDJXCYQPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZ 628は、Rafキナーゼファミリーの強力な阻害剤であり、特にB-Raf、B-RafV600E、およびc-Raf-1を標的にします。このキナーゼを高い特異性と効力で阻害する能力で知られており、癌研究と治療における貴重なツールとなっています。 この化合物は、B-RafV600E変異を持つメラノーマおよび結腸癌細胞株に対して特に効果的です .

準備方法

合成経路と反応条件

AZ 628は、ベンザミドコア構造の形成を含む多段階プロセスによって合成されます。合成は通常、3-(2-シアノプロパン-2-イル)-N-[4-メチル-3-[(3-メチル-4-オキソキナゾリン-6-イル)アミノ]フェニル]ベンザミドの調製から始まります。 これには、ニトロ化、還元、アミド化反応など、いくつかの重要なステップが含まれます .

工業生産方法

This compoundの工業生産には、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、精製と品質管理のための高性能液体クロマトグラフィー(HPLC)の使用が含まれます。 この化合物は通常、固体形で製造され、安定性を維持するために低温で保管されます .

化学反応の分析

反応の種類

AZ 628は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなthis compound誘導体が含まれ、それらは構造活性相関を研究し、化合物の効力を高めるために使用できます .

科学的研究の応用

Scientific Applications of AZ-628

AZ-628 is a RAF kinase inhibitor that has demonstrated promising preclinical results . Research indicates its potential in overcoming multidrug resistance in cancer and in treating osteoarthritis .

Cancer Research

  • Multidrug Resistance (MDR) Reversal AZ-628 can reverse ATP-binding cassette subfamily G member 2 (ABCG2)-mediated MDR in cancer cells . It sensitizes ABCG2-mediated MDR to anticancer drugs by attenuating ABCG2-mediated efflux and increasing intracellular accumulation of ABCG2 substrate drugs .
    • In vitro studies showed that AZ-628 at non-toxic concentrations (3 μM) completely reversed ABCG2-mediated MDR without affecting ABCB1-, ABCC1-, or ABCC10 mediated MDR .
    • AZ-628 stimulates ABCG2-associated ATPase activity in a concentration-dependent manner .
    • AZ-628 binds to the same site as ABCG2 substrate drugs .
    • AZ-628 significantly reversed resistance to mitoxantrone, SN-38, and topotecan in H460/MX20 and S1-M1-80 cells .
    • AZ-628 did not alter the cytotoxicity of cisplatin, a non-substrate of ABCG2 .
  • RAF Kinase Inhibition AZ-628 is a potent and selective RAF kinase inhibitor . It has shown efficacy in cell lines harboring the V600E BRAF mutations compared with sorafenib, an FDA-approved RAF kinase inhibitor .
  • Anti-Proliferative Activity AZ-628 demonstrates selective antiproliferative activity in cancer cell lines with aberrations in key genes . It inhibits anchorage-dependent and -independent growth, causes cell cycle arrest, and induces apoptosis in colon and melanoma cell lines harboring the BRAF V600E mutation .

Osteoarthritis Treatment

  • Inhibition of TNF-α AZ-628 delays osteoarthritis progression by inhibiting tumor necrosis factor-alpha (TNF-α) .
  • Regulation of Osteoclast Formation AZ-628 reduces osteoclast activity, proliferation, and differentiation by inhibiting autophagy, MAPK, and NF-κB pathways .
  • Chondrocyte Protection In vivo studies demonstrated that AZ-628 inhibits chondrocyte breakdown and lowers osteoclast formation and bone resorption, thereby slowing down subchondral bone changes induced by dynamic bone remodeling and reversing the progression of osteoarthritis in mice .

Other Potential Applications

  • Antiangiogenesis AZ-628 may be antiangiogenic based on inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) .
  • Melanoma Treatment AZ-628-resistant melanoma cells exhibit slow-cycling characteristics .

Data Tables

Targets and Potency of AZ-628

Primary TargetPharmacologyPotency
CHEMBL1906IC5029.0 nM
CHEMBL5145IC50105.0 nM
CHEMBL1795199IC500.9 µM

In Vitro Use Guide

DetailsResult
AP1 reporter activity in 293T cellsPotently inhibited PMA-stimulated AP1 reporter activity with an IC50 value <4nM
Phospho-ERK (pERK) levels in cancer cell linesDecreased pERK levels in Colo205 and A375 cancer cell lines with endogenous V600E BRAF mutations, with EC50 values in the 14-16nM range, and induced a predominant G1 arrest phenotype in both cell types

Case Studies

  • Reversal of MDR in Cancer Cells AZ-628 reversed the resistance to mitoxantrone, SN-38, and topotecan in H460/MX20 and S1-M1-80 cells, demonstrating its potential in overcoming MDR in cancer therapy .
  • Osteoarthritis Treatment in Mice In vivo studies in mice showed that AZ-628 could inhibit chondrocyte breakdown and lower osteoclast formation and bone resorption, reversing the progression of osteoarthritis .

作用機序

AZ 628は、RafキナーゼのATP結合部位に結合することによりその効果を発揮し、それらの活性化を阻止します。この阻害は、細胞増殖と生存に不可欠なRAS-RAF-MEK-ERKシグナル伝達経路を阻害します。 この化合物は、他のキナーゼよりもRafキナーゼに対して選択性があるため、標的阻害が保証され、オフターゲット効果が減少します .

類似の化合物との比較

類似の化合物

独自性

This compoundは、B-Raf、B-RafV600E、およびc-Raf-1に対する高い特異性と効力によって独自です。これらのキナーゼを最小限のオフターゲット効果で阻害する能力により、癌研究における貴重なツールとなっています。 さらに、癌細胞株におけるアポトーシスと細胞周期停止を誘導する効果は、治療薬としての可能性を示唆しています .

類似化合物との比較

Similar Compounds

Uniqueness

AZ 628 is unique due to its high specificity and potency against B-Raf, B-RafV600E, and c-Raf-1. Its ability to inhibit these kinases with minimal off-target effects makes it a valuable tool in cancer research. Additionally, its effectiveness in inducing apoptosis and cell cycle arrest in cancer cell lines highlights its potential as a therapeutic agent .

生物活性

AZ 628 is a potent ATP-competitive inhibitor of Raf kinases, specifically targeting c-Raf1 and B-RafV600E, which are critical in various cancer signaling pathways. This compound has garnered attention due to its selective inhibition profile and its potential therapeutic applications in oncology.

  • Chemical Name: 3-(1-Cyano-1-methylethyl)-N-[3-[(3,4-dihydro-3-methyl-4-oxo-6-quinazolinyl)amino]-4-methylphenyl]benzamide
  • Purity: ≥98%
  • IC50 Values:
    • c-Raf1: 29 nM
    • B-RafV600E: 34 nM
    • Wild-type B-Raf: 105 nM

This compound inhibits the activation of Raf kinases by occupying the ATP-binding site, thereby preventing downstream signaling through the MAPK pathway. This inhibition leads to significant biological effects, including:

  • Cell Cycle Arrest: this compound induces G1 phase arrest in cancer cell lines with B-RafV600E mutations.
  • Apoptosis Induction: The compound promotes programmed cell death in certain cancer cell lines, making it a candidate for therapeutic use against malignancies such as melanoma and colorectal cancer.

Selectivity and Inhibition Profile

This compound displays selectivity for Raf kinases over a panel of other kinases. Notably, it also inhibits several tyrosine protein kinases, including:

  • VEGFR2
  • Lyn
  • Flt1
  • FMS

This broad inhibition profile suggests potential antiangiogenic properties, similar to other compounds like sorafenib .

1. Cancer Cell Lines Sensitivity

Research has demonstrated that this compound effectively inhibits the growth of various human cancer cell lines, particularly those with the BRAF V600E mutation. In vitro studies have shown that it can suppress anchorage-dependent and independent growth in melanoma and colorectal cancer cells .

2. Multidrug Resistance Reversal

This compound has been studied for its ability to reverse ABCG2-mediated multidrug resistance (MDR). It was found to significantly enhance the efficacy of chemotherapeutic agents such as mitoxantrone and topotecan by stimulating ABCG2 ATPase activity without altering its protein expression levels . This selectivity for ABCG2 indicates its potential as a modulator in combination therapies.

3. Osteoarthritis Treatment Potential

In recent studies, this compound has shown promise in delaying osteoarthritis progression by inhibiting inflammatory pathways. It reduces chondrocyte necroptosis and regulates osteoclast formation, suggesting a novel application beyond oncology .

Summary of Biological Activities

ActivityDescriptionReference
Inhibition of Raf Kinases Potent inhibitor with IC50 values indicating high efficacy against c-Raf1 and B-RafV600E
Cell Cycle Arrest Induces G1 phase arrest in melanoma cell lines
Apoptosis Induction Promotes apoptosis in specific cancer cell lines
Reversal of MDR Enhances sensitivity to chemotherapy by modulating ABCG2 activity
Anti-inflammatory Effects Reduces osteoclast activity and inflammation in osteoarthritis models

特性

IUPAC Name

3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBGPEDJXCYQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236677
Record name AZ-628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878739-06-1
Record name AZ-628
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878739-06-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZ-628
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ 628
Reactant of Route 2
Reactant of Route 2
AZ 628
Reactant of Route 3
Reactant of Route 3
AZ 628
Reactant of Route 4
Reactant of Route 4
AZ 628
Reactant of Route 5
Reactant of Route 5
AZ 628
Reactant of Route 6
Reactant of Route 6
AZ 628
Customer
Q & A

Q1: How does AZ628 interact with its target, RAF kinase?

A1: AZ628 is a type II RAF kinase inhibitor, meaning it binds to the inactive DFG-out conformation of the kinase domain. It exhibits a slow off-rate, leading to prolonged target engagement.

Q2: What are the downstream effects of AZ628 binding to RAF kinase?

A2: By inhibiting RAF kinase, AZ628 disrupts the RAF/MEK/ERK signaling pathway. This inhibition leads to reduced phosphorylation of MEK and ERK, ultimately suppressing tumor cell proliferation, invasion, and survival.

Q3: Does AZ628 induce paradoxical ERK activation as observed with some other RAF inhibitors?

A3: Unlike type I RAF inhibitors like Dabrafenib, AZ628 does not induce paradoxical ERK activation in cells overexpressing CRAF.

Q4: What is the molecular formula and weight of AZ628?

A4: The molecular formula of AZ628 is C26H23N5O2, and its molecular weight is 437.5 g/mol.

Q5: Have computational methods been used to study AZ628?

A5: Yes, molecular dynamics simulations and binding free energy calculations have been employed to investigate the influence of the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase on the binding of AZ628.

Q6: Are there studies on the stability and formulation of AZ628?

A7: One study investigated incorporating AZ628 into carbonate apatite nanoparticles and modifying them with α-ketoglutaric acid to enhance cellular uptake and potentially improve delivery.

Q7: What is the pharmacodynamic profile of AZ628?

A9: AZ628 effectively inhibits ERK phosphorylation in cells expressing different BRAF mutant types. It shows potent inhibition of PMA-stimulated AP1 reporter activity, indicating its impact on downstream signaling.

Q8: What is the in vitro efficacy of AZ628?

A10: AZ628 demonstrates potent growth inhibitory effects in various cancer cell lines, including melanoma, colon cancer, and breast cancer, particularly those harboring BRAF mutations. It effectively inhibits cell proliferation and induces apoptosis, especially in combination with other agents like Trametinib.

Q9: Has AZ628 been tested in vivo?

A11: Yes, AZ628 has shown efficacy in preclinical in vivo models. In a mouse xenograft model of lung cancer, the combination of AZ628 with a STAT3 inhibitor significantly inhibited tumor growth compared to either agent alone. Additionally, AZ628, in combination with Trametinib, effectively inhibited tumor growth in a BRAF mutant lung cancer xenograft model.

Q10: What are the known resistance mechanisms to AZ628?

A12: One study identified elevated CRAF protein levels as a potential mechanism of acquired resistance to AZ628 in melanoma cells. Another study showed that the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase can confer resistance to AZ628 in colorectal cancer cells.

Q11: What are the strategies for improving AZ628 delivery?

A14: One study explored the use of α-ketoglutaric acid-modified carbonate apatite nanoparticles to enhance the cellular uptake of AZ628 in breast cancer cells. This approach aims to improve drug delivery and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。